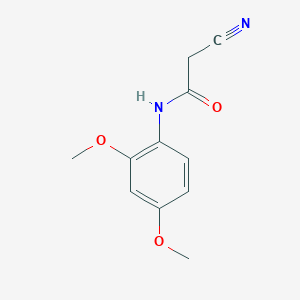![molecular formula C14H17F2NO3 B2541621 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 2319801-73-3](/img/structure/B2541621.png)
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant biological and pharmacological properties
Vorbereitungsmethoden
The synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophilic carbon source, the azetidine ring can be formed under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents. This step often requires specific catalysts and reaction conditions to ensure the selective introduction of the difluoromethyl group.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the azetidine ring with the dimethoxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Analyse Chemischer Reaktionen
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, forming new C-C or C-N bonds.
Wissenschaftliche Forschungsanwendungen
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It is explored for its potential use in industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This compound has a hydroxymethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
1-(3-Amino-3-(difluoromethyl)azetidin-1-yl)ethan-1-one: This compound contains an amino group, which can result in different reactivity and applications.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has a trimethoxyphenyl group, which may confer different pharmacological properties compared to the dimethoxyphenyl group.
Eigenschaften
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-19-11-4-3-9(5-12(11)20-2)6-13(18)17-7-10(8-17)14(15)16/h3-5,10,14H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFGFSCWGVAQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2541538.png)
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2541540.png)
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2541541.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2541545.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)

![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2541551.png)


![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2541558.png)

